molecular formula C22H18N2O2S B2365505 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide CAS No. 923378-87-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide

Cat. No. B2365505
M. Wt: 374.46
InChI Key: WUYVFGMFIREHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. BTA-EG6 is a small molecule inhibitor that targets the protein EGFR (epidermal growth factor receptor), which is often overexpressed in cancer cells.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using various techniques, including reactions involving o-aminothiophenol, salicylaldehyde, and acetophenone (Nguyen, Bui, & Nguyen, 2018). Another synthesis method involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids (Gull et al., 2016).

  • Chemical Characterization : Chemical structures and properties of similar compounds have been characterized using IR, 1H-NMR, 13C-NMR, and HR-MS spectral data (Nguyen, Bui, & Nguyen, 2018).

Biological Activities and Applications

  • Antibacterial and Antifungal Properties : Derivatives of this compound have shown significant antibacterial and antifungal activities. Studies have highlighted their effectiveness in inhibiting bacterial and fungal growth (Landage, Thube, & Karale, 2019).

  • Anticancer Activity : Certain derivatives have been evaluated for potential antitumor activity in vitro against various human tumor cell lines, indicating their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Some derivatives of the compound have been explored as inhibitors of PI3Kα and mTOR, indicating their potential use in targeted cancer therapies (Stec et al., 2011).

  • Antioxidant Properties : Certain acetamide derivatives have been identified as having antioxidant properties, suggesting their potential utility in treating oxidative stress-related conditions (Koppireddi et al., 2013).

  • Photophysical Properties : The compound has been studied for its hydrogen bond-associated photophysical properties, which could have implications in materials science and molecular engineering (Balijapalli et al., 2017).

  • Src Kinase Inhibitory and Anticancer Activities : Derivatives of this compound have shown Src kinase inhibitory activities, relevant for cancer research and potential therapeutic applications (Fallah-Tafti et al., 2011).

  • Analgesic Activity Evaluation : The compound has been explored for its potential as a nonsteroidal anti-inflammatory agent with analgesic effects, indicating its potential application in pain management (Kumar et al., 2020).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-6-8-15(9-7-14)12-21(26)23-16-10-11-19(25)17(13-16)22-24-18-4-2-3-5-20(18)27-22/h2-11,13,25H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYVFGMFIREHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.